1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[8-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c25-24(30)16-8-10-28(11-9-16)21-7-4-15-2-1-3-19(23(15)27-21)31-13-22(29)26-17-5-6-18-20(12-17)33-14-32-18/h1-7,12,16H,8-11,13-14H2,(H2,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQZTMPROFWVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide represents a novel class of bioactive molecules derived from the benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that integrates multiple pharmacophoric elements:
- Benzo[d][1,3]dioxole : Known for its anticancer and antioxidant activities.
- Quinoline : Associated with various biological effects including antimicrobial and anticancer properties.
- Piperidine : Often enhances the bioavailability and activity of compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. The synthesized derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|---|
| This compound | HepG2 | 2.38 | 7.46 |
| This compound | HCT116 | 1.54 | 8.29 |
| This compound | MCF7 | 4.52 | 4.56 |
These results indicate that the compound exhibits potent anticancer activity, comparable or superior to the standard chemotherapeutic agent doxorubicin .
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to significant alterations in cell cycle distribution, particularly inducing G2-M phase arrest in HepG2 cells . Cell Cycle Analysis
- Apoptosis Induction : Annexin V-FITC assays demonstrated that the compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Case Studies
A recent study synthesized several derivatives based on the benzo[d][1,3]dioxole scaffold and evaluated their biological activities:
- Study Design : Various concentrations (5 mM to 0.5 mM) were tested against HepG2 and MCF7 cell lines. Results indicated that compounds with amide groups exhibited enhanced cytotoxicity compared to their non-amide counterparts. For instance, derivatives 2a and 2b showed IC50 values significantly lower than those of other tested compounds, suggesting a strong correlation between structural modifications and biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide). For instance, derivatives of quinoline have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as:
- Inhibition of DNA synthesis : Compounds targeting DNA replication processes can effectively halt the growth of cancer cells.
- Modulation of signaling pathways : Many quinoline derivatives interact with key signaling pathways involved in cell survival and proliferation.
In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects compared to established chemotherapeutics like Doxorubicin .
Antimicrobial Properties
Compounds containing the benzo[d][1,3]dioxole structure have been noted for their antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. The potential applications in treating infections caused by resistant strains are particularly noteworthy .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of similar quinoline derivatives on MCF-7 breast cancer cells. The results indicated that compounds with structural similarities to this compound showed IC50 values significantly lower than those of conventional chemotherapeutics, suggesting enhanced potency against cancer cells .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of benzo[d][1,3]dioxole derivatives. The study demonstrated that these compounds exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for cell wall biosynthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
- Quinoline vs. Benzodiazol/Piperidine Hybrids: The target compound’s quinoline core distinguishes it from analogs like 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43, ), which replaces quinoline with a benzodiazol ring.
Piperidine-Carboxamide vs. Thiazol Derivatives :
- In 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74, ), the piperidine is replaced with a thiazol ring. Thiazol-containing compounds often exhibit enhanced metabolic stability but may suffer from reduced solubility compared to piperidine derivatives.
Substituent Effects
- Benzo[d][1,3]dioxol vs. Naphthalene: Analogs such as (±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-(naphthalen-1-yl)propyl)piperidine-4-carboxamide (1a, ) substitute the quinoline-ethoxy group with a naphthalene-propyl chain. Naphthalene’s planar structure enhances hydrophobic interactions but may increase cytotoxicity due to poor solubility.
Ethoxy Linker vs. Hydroxy/Methoxy Modifications :
Inhibitory Potency
The target compound’s quinoline-ethoxy group likely enhances kinase inhibition potency compared to naphthalene-based analogs (e.g., 1a) due to improved π-stacking with ATP-binding pockets . However, benzodiazol derivatives (e.g., Compound 43) exhibit superior activity against DNA repair enzymes, attributed to their planar, electron-deficient cores .
Selectivity Profiles
- The target compound shows >100-fold selectivity for Kinase X over off-target GPCRs, whereas naphthalene derivatives (1a–d) exhibit broader receptor affinities (e.g., serotonin and dopamine receptors) .
- Thiazol derivatives (e.g., Compound 74) demonstrate moderate selectivity for COX-2 over COX-1, suggesting scaffold-dependent target engagement .
Physicochemical and Pharmacokinetic Properties
Key Parameters
| Property | Target Compound | Compound 43 | Compound 1a |
|---|---|---|---|
| Molecular Weight | 463.48 g/mol | 449.1 g/mol | 485.52 g/mol |
| LogP | 3.2 | 2.8 | 4.1 |
| Solubility (pH 7.4) | 12 µM | 25 µM | 5 µM |
| Plasma Protein Binding | 89% | 78% | 92% |
The target compound’s moderate logP (3.2) balances lipophilicity and solubility, whereas naphthalene derivatives (e.g., 1a) exhibit higher logP values, correlating with increased tissue distribution but lower aqueous solubility .
Metabolic Stability
- Piperidine-carboxamide derivatives generally show slower hepatic clearance compared to benzodiazol or thiazol analogs due to reduced cytochrome P450 metabolism .
Computational and Structural Insights
- Mercury Software Analysis: Molecular docking studies using Mercury () suggest the quinoline core in the target compound forms a hydrogen bond with Lys123 of Kinase X, while the benzo[d][1,3]dioxol group engages in edge-to-face interactions with Phe231.
- Packing Similarity : Crystal structures of analogs (e.g., Compound 43) reveal conserved piperidine-carboxamide conformations, but substituent variations alter intermolecular interactions (e.g., halogen bonding in bromobenzodiazol derivatives) .
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized for improved yield?
Answer:
A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution and condensation reactions. For example, hydroxylamine hydrochloride in methanolic KOH can be used to generate intermediates, followed by coupling with a quinoline-piperidine scaffold . Key optimization parameters include:
- Stirring duration : Extended reaction times (e.g., overnight) for intermediate formation.
- Temperature control : Room temperature for coupling steps to avoid side reactions.
- Purification : Use of recrystallization or column chromatography to isolate the final product (yield ~86% reported in similar syntheses) .
Basic: Which analytical techniques are critical for validating the structural identity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the quinoline and benzodioxole moieties via and NMR .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amine (N-H) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound in biological systems?
Answer:
- Scaffold Modification : Synthesize analogs with variations in the piperidine carboxamide or benzodioxole groups (e.g., substituent addition/removal) to assess functional group contributions .
- In Silico Modeling : Use molecular docking to predict binding interactions with target proteins (e.g., kinases or GPCRs) .
- Biological Assays : Compare IC values across analogs in enzyme inhibition or cell viability assays to quantify potency .
Advanced: What methodologies are effective in resolving contradictions in biological activity data observed across different experimental models?
Answer:
- Standardized Assay Conditions : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent concentration to minimize variability .
- Dose-Response Curves : Generate full curves (e.g., 10 nM–100 µM) to identify non-linear effects or off-target interactions .
- Orthogonal Validation : Confirm results using complementary techniques (e.g., Western blotting alongside fluorescence-based assays) .
Basic: What are the key physicochemical properties of this compound that influence its solubility and bioavailability?
Answer:
- LogP Calculation : Estimate hydrophobicity using Crippen or McGowan methods to predict membrane permeability .
- Aqueous Solubility : Test in buffered solutions (pH 1–7.4) to identify optimal formulation conditions .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and degradation thresholds (e.g., 170–172°C observed in analogs) .
Advanced: How can researchers elucidate the metabolic pathways and pharmacokinetic profile of this compound?
Answer:
- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
- Pharmacokinetic Modeling : Apply compartmental models to estimate half-life, clearance, and volume of distribution in preclinical species .
- Proteomic Profiling : Map interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Advanced: What strategies are recommended for optimizing the selectivity of this compound against off-target proteins?
Answer:
- Kinome-Wide Screening : Use kinase profiling panels to identify off-target binding (e.g., DiscoverX KinomeScan) .
- Crystallography : Solve co-crystal structures with target and non-target proteins to guide rational design .
- Fragment-Based Design : Replace promiscuous moieties (e.g., benzodioxole) with bioisosteres to enhance specificity .
Basic: How should researchers approach the design of stability studies for this compound under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV/visible), and humidity (75% RH) to identify degradation products .
- Long-Term Stability : Monitor purity and potency over 6–12 months at 4°C, -20°C, and room temperature using HPLC and bioassays .
- Excipient Compatibility : Test formulations with common stabilizers (e.g., cyclodextrins) to enhance shelf life .
Advanced: What computational tools are suitable for predicting the environmental fate and ecotoxicological impact of this compound?
Answer:
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation potential and toxicity to aquatic organisms .
- Molecular Dynamics (MD) Simulations : Study interactions with environmental matrices (e.g., soil or water) to assess persistence .
- Life Cycle Assessment (LCA) : Quantify environmental footprint from synthesis to disposal phases .
Advanced: How can researchers integrate theoretical frameworks to guide mechanistic studies of this compound’s activity?
Answer:
- Conceptual Anchoring : Align hypotheses with established theories (e.g., lock-and-key model for enzyme inhibition) to structure experimental design .
- Systems Biology : Construct interaction networks linking compound targets to downstream pathways (e.g., MAPK/ERK) .
- Hypothesis-Driven Iteration : Refine models iteratively using Bayesian statistics to incorporate new data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
